![molecular formula C8H7N3O2 B1457602 Acide 7-méthyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylique CAS No. 1499578-19-6](/img/structure/B1457602.png)

Acide 7-méthyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylique

Vue d'ensemble

Description

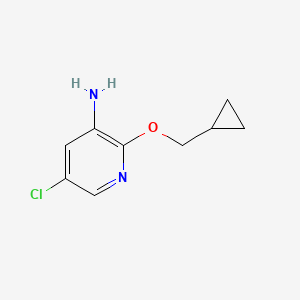

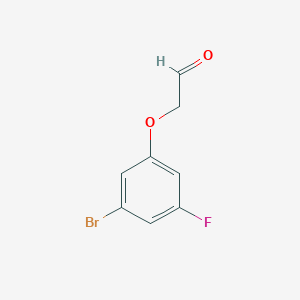

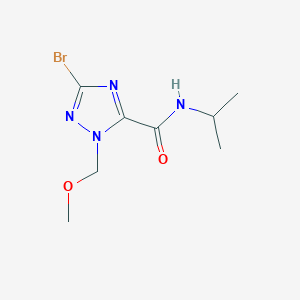

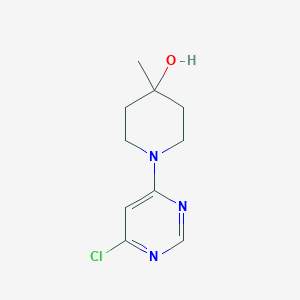

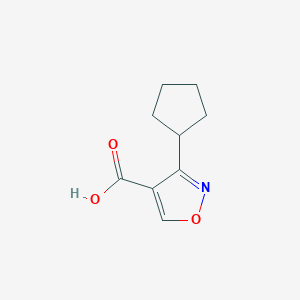

“7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1499578-19-6 . It has a molecular weight of 177.16 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in various studies . For instance, one study reported the synthesis of a compound from 33 (154 mg, 1.00 mmol) and 6-(bromomethyl)-2-chloroquinoline (307 mg, 1.20 mmol) .

Molecular Structure Analysis

The InChI code for “7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” is 1S/C8H7N3O2/c1-11-3-6 (8 (12)13)5-2-9-4-10-7 (5)11/h2-4H,1H3, (H,12,13) . Further structural analysis can be found in various studies .

Chemical Reactions Analysis

The chemical reactions involving pyrrolo[2,3-d]pyrimidine derivatives have been studied in the context of their antiviral activity . For instance, the discovery of compound 1 as a Zika virus (ZIKV) inhibitor has prompted investigations into its 7H-pyrrolo[2,3-d]pyrimidine scaffold .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” include a molecular weight of 119.12 g/mol, XLogP3-AA of 0.7, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 0 .

Applications De Recherche Scientifique

Chimie Médicinale : Inhibition des Kinases

Les dérivés de la 7-méthyl-7H-pyrrolo[2,3-d]pyrimidine ont été étudiés pour leur potentiel en tant qu’inhibiteurs de kinases . Ces composés peuvent être conçus pour inhiber sélectivement des kinases spécifiques impliquées dans les voies de la maladie, offrant un potentiel thérapeutique pour des affections telles que le cancer.

Chimie Agricole : Agents de Protection des Cultures

L’échafaudage pyrrolopyrimidinique est étudié pour son utilisation dans le développement de nouveaux agents de protection des cultures . Ces composés peuvent servir de base à des pesticides ou des herbicides, contribuant à la protection des cultures contre les ravageurs et les maladies.

Science des Matériaux : Matériaux Électroniques Organiques

En science des matériaux, les dérivés de la pyrrolopyrimidine sont étudiés pour leurs propriétés électroniques . Ils pourraient être utilisés dans le développement de matériaux électroniques organiques, qui sont essentiels pour créer des dispositifs électroniques flexibles.

Science de l’Environnement : Dégradation des Polluants

La recherche sur les composés pyrrolopyrimidiniques comprend leur application en science de l’environnement, en particulier dans la dégradation des polluants . Ces composés pourraient jouer un rôle dans les techniques de remédiation environnementale.

Biochimie : Inhibition Enzymatiqu

La structure centrale pyrrolopyrimidinique est importante en biochimie pour ses propriétés d’inhibition enzymatique . Elle peut être utilisée pour étudier l’inhibition des enzymes qui sont cruciales dans diverses voies biochimiques.

Pharmacologie : Développement de Médicaments

En pharmacologie, l’acide 7-méthyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylique est un intermédiaire précieux dans la synthèse de médicaments . Il est particulièrement important dans le développement de nouveaux agents thérapeutiques ciblant diverses maladies.

Chimie Analytique : Étalons Chromatographiques

Ce composé peut également être utilisé en chimie analytique comme étalon ou composé de référence dans l’analyse chromatographique, aidant à l’identification et à la quantification des substances .

Synthèse Chimique : Bloc de Construction

Enfin, il sert de bloc de construction polyvalent en synthèse chimique, permettant la création d’un large éventail de molécules complexes pour des recherches et un développement supplémentaires .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit p21-activated kinase 4 (PAK4), a serine/threonine protein kinase involved in cell growth, apoptosis prevention, and cell proliferation . The interaction between 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and PAK4 involves binding to the hinge region and β-sheets of the kinase, leading to inhibition of its activity .

Cellular Effects

The effects of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation of breast cancer cells by inhibiting cyclin-dependent kinase 4/6 (CDK4/6), which are crucial for cell cycle progression . Additionally, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can modulate the expression of genes involved in cell growth and apoptosis, thereby impacting cellular function and viability .

Molecular Mechanism

At the molecular level, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as PAK4 and CDK4/6, leading to their inhibition . This binding is facilitated by hydrogen bonds and electrostatic interactions with key residues in the enzyme’s active site. Additionally, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid remains stable under standard storage conditions but may degrade under extreme conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism involves oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can influence the compound’s distribution and localization within the body .

Subcellular Localization

The subcellular localization of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the cytoplasm to interact with cytosolic enzymes . This localization is essential for the compound’s ability to exert its biochemical effects.

Propriétés

IUPAC Name |

7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-11-3-6(8(12)13)5-2-9-4-10-7(5)11/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWMPOOBKALXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CN=CN=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1457529.png)

![1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B1457532.png)

![1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B1457537.png)